2-Butyloctyl acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

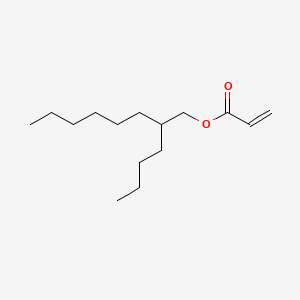

2-Butyloctyl acrylate is an organic compound with the molecular formula C15H28O2. It is an ester formed from acrylic acid and 2-butyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

2-Butyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-butyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow processes. One such method involves the reaction of acryloyl chloride with 2-butyloctanol in the presence of a base like triethylamine. This process is carried out in a tubular reactor, which allows for efficient mixing and heat transfer, resulting in high yields and minimal side products .

化学反応の分析

Types of Reactions

2-Butyloctyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and sealants.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-butyloctanol.

Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the acrylate group.

Common Reagents and Conditions

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.

Addition Reactions: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.

Major Products

Polymerization: Poly(this compound)

Hydrolysis: Acrylic acid and 2-butyloctanol

Addition Reactions: Various substituted acrylates depending on the nucleophile used

科学的研究の応用

2-Butyloctyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Biology: Employed in the development of biocompatible materials for medical devices.

Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.

作用機序

The mechanism of action of 2-Butyloctyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, making them useful in biomedical applications .

類似化合物との比較

2-Butyloctyl acrylate can be compared with other acrylate esters such as:

Butyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.

Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.

Methyl acrylate: Has a lower molecular weight and is used in the production of acrylic fibers and resins.

The uniqueness of this compound lies in its longer alkyl chain, which imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for specific applications where these properties are desired .

生物活性

2-Butyloctyl acrylate is an acrylate ester that has garnered interest due to its potential biological activities. This compound is primarily used in the production of polymers and coatings, but emerging research indicates that it may also possess various biological properties, including antimicrobial and cytotoxic effects. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain, which may influence its interaction with biological systems. The chemical structure can be represented as follows:

This structure allows for potential interactions with cell membranes, which may lead to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acrylate compounds, including this compound. The compound's effectiveness against various bacteria has been investigated, particularly in the context of biofilm formation and antibiotic resistance.

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial activity of poly(acrylic acid) block copolymers, which included this compound derivatives. The results indicated that these copolymers could effectively kill bacteria and prevent biofilm formation, suggesting that this compound may contribute to these effects through its polymeric forms .

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 1.5 mg/mL |

Cytotoxicity and Safety Assessment

While exploring the biological activity of this compound, it is essential to consider its cytotoxic effects. Research indicates that certain acrylates can induce cytotoxicity in various cell lines.

Safety Profile

A safety assessment revealed that this compound exhibits low acute toxicity (LD50 > 2000 mg/kg) in dermal exposure studies . However, prolonged exposure may lead to potential cytotoxic effects, including DNA damage and inflammation in specific cell types .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that acrylates can induce oxidative stress, leading to cellular damage and apoptosis.

特性

CAS番号 |

93841-23-7 |

|---|---|

分子式 |

C15H28O2 |

分子量 |

240.38 g/mol |

IUPAC名 |

2-butyloctyl prop-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-7-9-10-12-14(11-8-5-2)13-17-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 |

InChIキー |

YIQQHZJOSHVSCQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(CCCC)COC(=O)C=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。